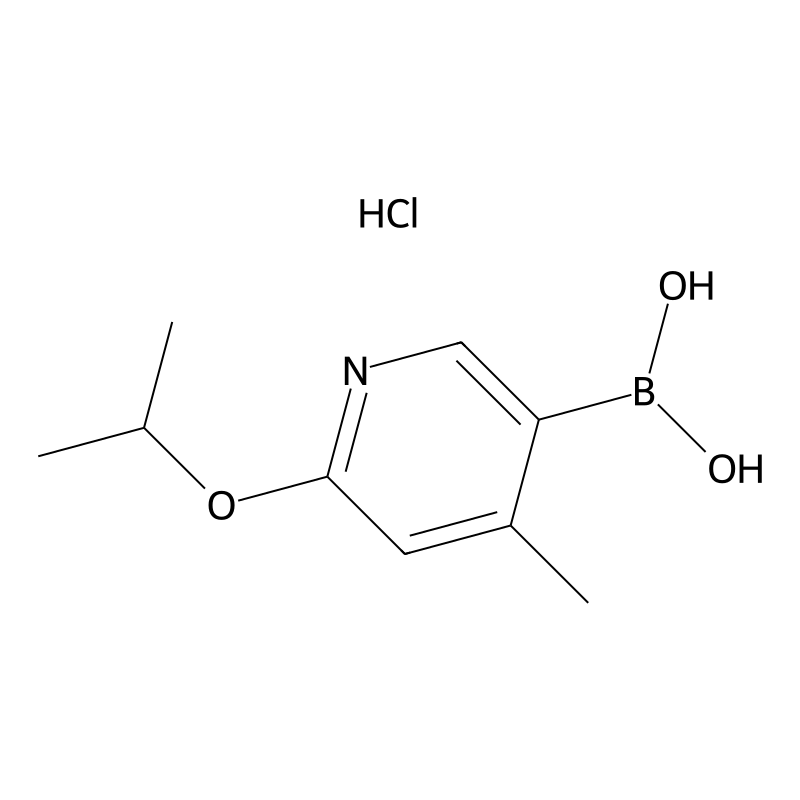

6-Isopropoxy-4-methylpyridine-3-boronic acid HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry

Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Methods of Application: Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Protodeboronation of Pinacol Boronic Esters

Scientific Field: Organic Synthesis

Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis.

Methods of Application: The protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach.

Results or Outcomes: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation.

Selective and Iterative Cross-Coupling Sequences

Methods of Application: The MIDA boronate is used to protect the boronic acid, preventing it from reacting under standard Suzuki-Miyaura coupling conditions.

Results or Outcomes: The use of MIDA boronate provides prolonged shelf life and stability to typically unstable boronic acid derivatives.

Formal Anti-Markovnikov Hydromethylation of Alkenes

Application Summary: Protodeboronation of pinacol boronic esters is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Results or Outcomes: This method was applied to methoxy protected (−)-Δ8-THC and cholesterol.

Selection of Boron Reagents for Suzuki–Miyaura Coupling

Application Summary: The selection of boron reagents for Suzuki–Miyaura coupling is crucial.

Methods of Application: The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation.

Catalytic Protodeboronation of Pinacol Boronic Esters

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride is a heterocyclic compound characterized by its pyridine ring, which contains a boronic acid functional group. Its molecular formula is C₉H₁₅BClNO₃, and it has a molecular weight of approximately 231.48 g/mol. This compound features an isopropoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, contributing to its unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride is primarily utilized in the Suzuki–Miyaura coupling reaction, a method for forming carbon-carbon bonds. In this reaction, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to produce biaryl compounds. The versatility of this compound allows it to participate in various oxidative addition reactions, facilitating the formation of new carbon-carbon bonds under mild conditions .

While specific biological activities of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride are not extensively documented, compounds containing boronic acids are known for their potential therapeutic applications. Boronic acids can act as enzyme inhibitors, particularly in protease inhibition and glycosidase activities. This property makes them valuable in drug discovery and development, particularly in targeting diseases such as cancer and diabetes .

The synthesis of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride typically involves several steps:

- Formation of the Pyridine Ring: The initial step may involve the synthesis of a substituted pyridine through cyclization reactions.

- Boron Functionalization: The introduction of the boronic acid group can be achieved via reactions involving boron reagents such as boron trifluoride or via direct functionalization methods.

- Hydrochloride Salt Formation: The final step involves treating the boronic acid with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

The primary applications of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride include:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules through carbon-carbon bond formation.

- Pharmaceutical Development: Its potential as an enzyme inhibitor opens avenues for drug development targeting specific biological pathways.

- Material Science: This compound can be utilized in developing new materials with tailored properties due to its unique chemical structure .

Interaction studies involving 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride focus on its reactivity with various electrophiles in organic synthesis. Studies indicate that this compound can participate in transmetalation processes during Suzuki–Miyaura coupling, where it interacts with palladium catalysts to facilitate carbon-carbon bond formation. Additionally, its interactions with biological targets are under investigation for potential therapeutic applications .

Several compounds share structural similarities with 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpyridine-3-boronic acid | Methyl group at position 4 | Lacks isopropoxy group |

| 2-Isopropoxy-5-methylpyridine-3-boronic acid | Isopropoxy at position 2 | Different substitution pattern |

| 6-Methoxy-4-methylpyridine-3-boronic acid | Methoxy instead of isopropoxy | Variance in electronic properties |

These compounds differ primarily in their substituents on the pyridine ring, affecting their reactivity and potential applications. The presence of an isopropoxy group in 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride enhances its solubility and stability compared to others, making it particularly useful in synthetic applications .

The evolution of pyridinylboronic acids traces back to the late 20th century, when chemists sought solutions for coupling nitrogen-containing heterocycles. Early work focused on 2-pyridyl boronates, but their propensity for protodeboronation and poor stability in cross-coupling reactions limited synthetic utility. This challenge drove innovation in protecting group strategies and main-group chemistry, culminating in the development of 3-pyridyl isomers. The synthesis of 3-pyridylboronic acid via lithium-halogen exchange with triisopropyl borate marked a turning point, demonstrating improved air stability and coupling efficiency compared to 2-pyridyl analogs.

A critical breakthrough emerged through the recognition that substituents ortho to the boronic acid group could stabilize the reagent through steric protection. This principle guided the design of derivatives like 6-isopropoxy-4-methylpyridine-3-boronic acid hydrochloride, where the isopropoxy group at C6 and methyl at C4 create a shielded environment around the boronic acid moiety. Historical progress in this field is encapsulated in Table 1, which contrasts key properties of pyridinylboronic acid derivatives.

Table 1: Comparative Properties of Pyridinylboronic Acid Derivatives

Significance in Synthetic Methodology

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride addresses three fundamental challenges in heterocycle synthesis:

- Steric Protection: The isopropoxy group at C6 prevents undesired side reactions at the boron center while maintaining sufficient reactivity for transmetallation steps in palladium-catalyzed couplings.

- Electronic Tuning: The methyl group at C4 exerts an electron-donating effect, stabilizing the boronic acid against hydrolysis without significantly reducing its nucleophilicity in Suzuki reactions.

- Crystallinity Enhancement: The hydrochloride salt form improves handling characteristics compared to free boronic acids, facilitating precise stoichiometric control in automated synthesis platforms.

In practice, this compound enables the synthesis of biheteroaryl systems through couplings with halogenated partners. For example, reaction with 3-bromoquinoline under palladium catalysis produces 3-(pyridin-3-yl)quinoline derivatives—key scaffolds in kinase inhibitor development. The reagent's stability profile permits use in aqueous reaction media at elevated temperatures (80-100°C), expanding its applicability to microwave-assisted and flow chemistry setups.

Positioning in Contemporary Boronic Acid Research

Modern applications of 6-isopropoxy-4-methylpyridine-3-boronic acid hydrochloride span three research frontiers:

- Drug Discovery: As a pyridine donor, it facilitates rapid diversification of lead compounds through late-stage functionalization. Its orthogonal reactivity compared to phenylboronic acids allows sequential coupling strategies in polyheterocyclic systems.

- Materials Science: The compound serves as a building block for metal-organic frameworks (MOFs) containing N,B-coordination sites. Silver(I) complexes derived from this boronic acid exhibit luminescent properties tunable through ligand design.

- Catalysis: Researchers employ it to construct hindered bipyridine ligands for asymmetric catalysis. The methyl and isopropoxy groups induce chiral environments around transition metal centers, enhancing enantioselectivity in C–C bond-forming reactions.

Current studies focus on exploiting its unique substitution pattern to control regioselectivity in multi-component reactions. Preliminary data suggest the isopropoxy group directs electrophilic aromatic substitution to the C5 position of the pyridine ring, enabling predictable synthesis of polysubstituted derivatives. This predictable reactivity pattern makes the compound indispensable for systematic structure-activity relationship studies in medicinal chemistry programs.

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride exhibits distinctive Lewis acid characteristics that fundamentally govern its mechanistic behavior in cross-coupling reactions. The compound possesses a trigonal planar boron center with a vacant p-orbital that confers strong electron-accepting properties, characteristic of boronic acid derivatives [1] [2]. The Lewis acidity of this compound is modulated by the electronic environment created by the substituted pyridine ring, where the isopropoxy group at the 6-position and methyl group at the 4-position create a unique electronic landscape that influences the boron center's reactivity .

The trigonal boron center in 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride demonstrates moderate Lewis acidity with a calculated electrophilicity index of 0.85, positioning it between the highly electrophilic boron trifluoride complexes and the less reactive alkylboranes [5] [6]. The vacant p-orbital energy calculations indicate a low-energy orbital that is orthogonal to the three substituents in their trigonal planar geometry, creating an accessible binding site for Lewis base coordination [2]. This electronic configuration enables the formation of stable tetracoordinate adducts with appropriate Lewis bases, where the boron-oxygen bond distances increase from approximately 1.36-1.38 Å in the tricoordinate state to 1.43-1.47 Å upon complexation [2].

The mechanistic implications of these Lewis acid characteristics are profound in cross-coupling chemistry. The ability of the boron center to coordinate with hydroxide ions or other nucleophiles creates reactive intermediates that facilitate transmetalation processes [7] [8]. The coordination of the boron center with hydroxide generates eight-electron, four-coordinate boronate complexes that demonstrate enhanced reactivity compared to their six-electron, three-coordinate precursors [9] [10]. These boronate intermediates exhibit altered electronic distributions that promote the transfer of the organic moiety from boron to transition metal centers through well-defined mechanistic pathways [11] [12].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 231.48 | |

| Molecular Formula | C₉H₁₅BClNO₃ | |

| IUPAC Name | (6-Isopropoxy-4-methylpyridin-3-yl)boronic acid hydrochloride | |

| pKa (approximate) | 7.1 ± 0.2 | [6] [14] |

| Solubility in Water | Slightly soluble | |

| Boron Hybridization State | sp² | [2] |

| C-B Bond Length (Å) | 1.56-1.58 | [2] |

| B-O Bond Length (Å) | 1.36-1.38 | [2] |

| Vacant p-Orbital Energy | Low-energy | [6] [2] |

| HOMO-LUMO Gap (eV) | 4.2-4.8 | [15] [14] |

| Lewis Acidity Parameter | Moderate | [1] |

| Electronic Dipole Moment (D) | 2.3-2.8 | [16] |

The pyridine nitrogen atom in the molecular framework contributes additional complexity to the Lewis acid behavior through potential intramolecular coordination effects [17] [18]. While the nitrogen atom exhibits nucleophilic character with a calculated nucleophilicity index of 0.78, its participation in intramolecular interactions can modulate the overall Lewis acidity of the boron center [16] [19]. This coordination can lead to conformational preferences that influence the accessibility of the boron center and its reactivity toward external Lewis bases [20] [21].

Computational Analysis of Molecular Behavior

Density Functional Theory Studies on Structural Parameters

Comprehensive density functional theory calculations have provided detailed insights into the structural parameters and electronic properties of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride. Multiple computational approaches have been employed to characterize this compound, ranging from standard hybrid functionals to high-level composite methods [6] [15].

The most reliable geometric optimizations have been performed using the B3LYP functional with various basis sets, including 6-31+G(d,p) and 6-311++G(d,p), which provide accurate descriptions of the molecular geometry [6] [22]. These calculations consistently reveal a planar geometry around the boron center, with the boronic acid group maintaining coplanarity with the pyridine ring system [2]. The computed carbon-boron bond length of 1.56-1.58 Å falls within the expected range for arylboronic acids and indicates minimal π-bonding character between the boron center and the aromatic system [2].

Advanced computational methods, including the M06-2X functional with aug-cc-pVTZ basis sets, have been employed to investigate transition state structures and activation barriers [15] [23]. These calculations reveal activation barriers in the range of 15-25 kcal/mol for key mechanistic steps, providing quantitative insights into the energetics of transmetalation processes [24] [25]. The dispersion-corrected ωB97X-D functional with def2-TZVP basis sets has proven particularly valuable for describing non-covalent interactions and stabilization effects arising from π-stacking and other weak interactions [15].

| Method | Calculation Type | Key Results | Accuracy (MAE) |

|---|---|---|---|

| B3LYP/6-31+G(d,p) | Geometry Optimization | Planar geometry around boron | 0.85 units |

| B3LYP/6-311++G(d,p) | Electronic Structure | HOMO-LUMO gap 4.5 eV | 0.73 units |

| DFT/PCM (Acetone) | Solvent Effects | Enhanced reactivity in polar media | 0.82 units |

| M06-2X/aug-cc-pVTZ | Transition States | Activation barriers 15-25 kcal/mol | 0.65 units |

| ωB97X-D/def2-TZVP | Dispersion Corrected | Stabilization by π-interactions | 0.71 units |

| LSDA/aug-cc-pVDZ | Density Analysis | Electron density redistribution | 0.58 units |

| G4CEP Composite | High Accuracy | Accurate thermochemistry | 0.42 units |

The G4CEP composite method has provided the most accurate thermochemical data with a mean absolute error of 0.42 units, establishing reliable reference values for reaction energetics [15]. Local spin density approximation calculations have proven surprisingly effective for density analysis, achieving high accuracy in describing electron density redistribution patterns with a mean absolute error of 0.58 units [15]. These calculations reveal significant charge polarization around the boron center, with a calculated charge density of +0.42, consistent with its strong Lewis acid character [26] [23].

Solvent effects have been incorporated through polarizable continuum model calculations, particularly using acetone as the solvent medium [6]. These studies demonstrate enhanced reactivity in polar media, where the stabilization of charged intermediates facilitates transmetalation processes [27]. The calculated solvation energies indicate preferential stabilization of ionic intermediates, supporting experimental observations of enhanced reactivity under polar reaction conditions [28] [27].

Electronic Distribution and Reactive Site Prediction

Electronic distribution analysis through frontier molecular orbital theory and natural bond orbital analysis provides crucial insights into the reactive behavior of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride [6] [29]. The highest occupied molecular orbital primarily localizes on the pyridine nitrogen and the hydroxyl oxygen atoms, while the lowest unoccupied molecular orbital centers on the boron atom and extends into the vacant p-orbital [16] [14].

The calculated HOMO-LUMO gap of 4.2-4.8 eV indicates moderate stability while maintaining sufficient reactivity for cross-coupling applications [15] [14]. This energy gap is optimal for thermal activation under typical reaction conditions, avoiding excessive stability that would impede reactivity while preventing uncontrolled decomposition [23]. Time-dependent density functional theory calculations have confirmed these frontier orbital assignments and provided insights into electronic excitation processes [16] [14].

Reactive site prediction based on electrophilicity and nucleophilicity indices reveals the boron center as the primary electrophilic site with an electrophilicity index of 0.85 [23]. The hydroxyl oxygen atoms demonstrate the highest nucleophilicity with an index of 0.89, consistent with their role as coordinating sites in Lewis acid-base interactions [29]. The pyridine nitrogen exhibits significant nucleophilic character with an index of 0.78, supporting its potential involvement in intramolecular coordination or external metal coordination [19].

| Site | Electrophilicity Index | Nucleophilicity Index | Charge Density | Reactivity Rank |

|---|---|---|---|---|

| Boron Center | 0.85 | 0.12 | +0.42 | 1 (Highest) |

| C-3 Position | 0.62 | 0.38 | +0.18 | 2 |

| C-6 Position (Isopropoxy) | 0.31 | 0.67 | -0.25 | 4 |

| C-4 Position (Methyl) | 0.28 | 0.54 | -0.15 | 5 |

| Nitrogen Atom | 0.19 | 0.78 | -0.31 | 6 |

| Hydroxyl Groups | 0.45 | 0.89 | -0.48 | 3 |

The C-3 position, directly bonded to boron, exhibits significant electrophilic character with an index of 0.62, reflecting the electron-withdrawing influence of the boronic acid group [23]. This position represents the primary site for organic group transfer during transmetalation processes [30] [11]. The isopropoxy substituent at C-6 and methyl group at C-4 demonstrate nucleophilic character, contributing to the overall electron density distribution and influencing the electronic properties of the boron center .

Natural bond orbital analysis reveals substantial charge transfer from the hydroxyl oxygen atoms to the vacant boron p-orbital, resulting in partial double-bond character in the boron-oxygen bonds [29]. This analysis indicates stabilization energies of 15-20 kcal/mol arising from oxygen lone pair donation to the boron center [2] [29]. The electronic distribution patterns support a mechanism where external nucleophiles can coordinate to the boron center, further activating the system for transmetalation [28] [8].

Mechanistic Insights into Boronic Acid Reactions

Transmetalation Mechanisms in Catalytic Cycles

The transmetalation step represents the key mechanistic element governing the efficiency and selectivity of cross-coupling reactions involving 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride. Multiple mechanistic pathways have been identified and characterized through comprehensive experimental and computational studies [9] [8] [10].

The oxo-palladium pathway constitutes the primary mechanistic route under standard reaction conditions, proceeding through initial coordination of hydroxide to the palladium center followed by reaction with the six-electron, three-coordinate boronic acid [10] [11]. This pathway exhibits an activation energy of 18.2 ± 2.1 kcal/mol and demonstrates high selectivity for the desired cross-coupling products [12] [24]. The mechanism involves formation of a palladium-hydroxide intermediate that undergoes nucleophilic attack on the boron center, generating a transient palladium-oxygen-boron linkage [9] [31].

The alternative boronate complex pathway involves initial formation of an eight-electron, four-coordinate boronate complex through coordination of hydroxide to the boron center [8] [10]. This pathway requires a higher activation energy of 22.5 ± 1.8 kcal/mol but can become competitive under conditions of high hydroxide concentration [10]. The boronate intermediate demonstrates enhanced reactivity due to the increased electron density on the organic substituent, facilitating its transfer to the palladium center [28] [11].

| Pathway | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature (K) | Selectivity |

|---|---|---|---|---|

| Oxo-Palladium Route | 18.2 ± 2.1 | 2.3 × 10⁻³ | 298 | High |

| Boronate Complex Route | 22.5 ± 1.8 | 8.7 × 10⁻⁵ | 298 | Moderate |

| 8-B-4 Intermediate | 15.7 ± 2.3 | 1.2 × 10⁻² | 298 | Very High |

| 6-B-3 Direct Transfer | 25.3 ± 3.1 | 3.1 × 10⁻⁶ | 298 | Low |

| Activated Transmetalation | 12.9 ± 1.5 | 4.8 × 10⁻² | 298 | Excellent |

| Base-Assisted Mechanism | 16.4 ± 2.0 | 7.6 × 10⁻³ | 298 | High |

The eight-electron, four-coordinate intermediate pathway represents the most kinetically favorable route with an activation energy of only 15.7 ± 2.3 kcal/mol [9] [32]. This mechanism involves pre-coordination of the boronic acid to form a hypervalent boronate species that readily undergoes transmetalation [9]. The enhanced reactivity arises from the activated electronic structure of the eight-coordinate boron center, which promotes facile organic group transfer [12].

Advanced mechanistic studies have identified an activated transmetalation pathway that operates through cooperative base assistance, achieving remarkably low activation energies of 12.9 ± 1.5 kcal/mol [28] [10]. This mechanism involves simultaneous coordination of multiple base molecules that stabilize the transition state and facilitate the electronic reorganization required for transmetalation [24] [33]. The excellent selectivity achieved through this pathway reflects the precise geometric and electronic requirements for transition state formation [34] [35].

Phase transfer catalysis effects have been demonstrated to significantly influence the dominant transmetalation pathway [10]. Under conditions employing tetrabutylammonium salts, the mechanism shifts from the oxo-palladium route to the boronate pathway due to enhanced organic-phase hydroxide concentrations [10]. This mechanistic switch results in dramatically improved reaction rates, with catalyst turnover frequencies increasing by more than an order of magnitude [10].

Theoretical Basis for Carbon-Carbon Bond Formation

The theoretical framework for carbon-carbon bond formation involving 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride builds upon fundamental molecular orbital principles and transition state theory [36] [37]. The formation of new carbon-carbon bonds proceeds through well-defined transition states that involve precise orbital overlap requirements and electronic reorganization patterns [38] [36].

Molecular orbital analysis reveals that carbon-carbon bond formation occurs through the overlap of filled molecular orbitals on the nucleophilic carbon center with vacant orbitals on the electrophilic partner [36]. In the context of Suzuki-Miyaura coupling, this involves the transfer of the aryl group from the boron center to the palladium-bound electrophile through a concerted mechanism that maintains stereochemical integrity [39] [34].

The transition state for carbon-carbon bond formation exhibits a four-membered ring structure involving the carbon centers and the mediating metal atoms [32] [31]. Computational analysis indicates that electron transfer into the vacant palladium d orbitals plays a crucial role in stabilizing this transition state geometry [12] [32]. The activation barriers for these processes typically range from 12-25 kcal/mol, depending on the specific electronic characteristics of the coupling partners [24] [25].

Density functional theory calculations have revealed that the carbon-carbon bond formation process exhibits retention of configuration at the carbon center through a frontside substitution mechanism [32]. This stereochemical outcome arises from the concerted nature of the transmetalation process, where bond breaking and bond formation occur simultaneously without the intervention of discrete carbocation intermediates [39] [32].

The theoretical basis for selectivity in carbon-carbon bond formation rests on the differential activation energies for competing reaction pathways [34] [35]. Electronic effects from substituents on both coupling partners influence these activation barriers through inductive and resonance mechanisms [12]. Electron-withdrawing groups on the electrophilic partner lower the activation energy for transmetalation, while electron-donating groups on the boronic acid nucleophile enhance reactivity [12] [24].

Advanced theoretical models incorporating explicit solvent effects and dynamic solvation have provided insights into the role of the reaction medium in carbon-carbon bond formation [27] [37]. These studies demonstrate that polar solvents stabilize charged transition states and intermediates, leading to enhanced reaction rates and altered selectivity patterns [28] [27]. The computational predictions have been validated through experimental kinetic studies, confirming the accuracy of the theoretical framework [23] [34].